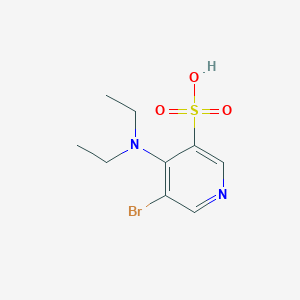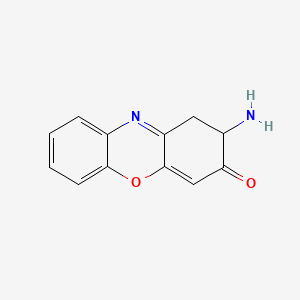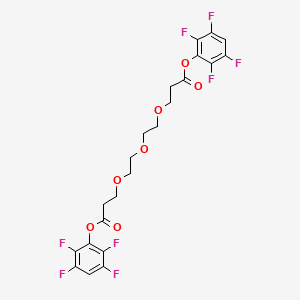
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a versatile chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.36 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable for advanced research and development projects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves the functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a cascade reaction where the formation of pyrrolidine-2-carbaldehyde is followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often require specific catalysts and conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but the compound’s reactivity suggests it could modulate multiple biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde include:
- 2-(2-(sec-Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
What sets this compound apart is its unique combination of a piperidine ring and an aldehyde group, which provides a distinct reactivity profile. This makes it particularly useful for synthesizing complex molecules and exploring new chemical reactions .
Eigenschaften
Molekularformel |
C15H23N3O |
|---|---|
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
2-[2-(butylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C15H23N3O/c1-2-3-9-16-15-13(7-6-10-17-15)14-8-4-5-11-18(14)12-19/h6-7,10,12,14H,2-5,8-9,11H2,1H3,(H,16,17) |
InChI-Schlüssel |
CJFJXNFFEIIZME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=C(C=CC=N1)C2CCCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)






![tert-butyl N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]carbamate](/img/structure/B11826572.png)
![3-[2-[2-[2-[2-[5-[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-2-ylidene]penta-1,3-dienyl]-1,3-benzothiazol-3-ium-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11826578.png)


